5-(sec-Butoxy)-3,4-dichloropyridazine
Description
Historical Development and Significance of Pyridazine (B1198779) Ring Systems
The exploration of pyridazine chemistry dates back to the late 19th and early 20th centuries, with initial studies focusing on the fundamental synthesis and reactivity of the parent heterocycle. The inherent polarity and hydrogen-bonding capabilities of the pyridazine ring quickly garnered attention. nih.gov Over the decades, the significance of pyridazine derivatives has grown substantially, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the pyridazine moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug discovery. nih.gov
Classification and Nomenclature of Halogenated Pyridazine Derivatives
Halogenated pyridazines are a prominent subclass of pyridazine derivatives, characterized by the presence of one or more halogen atoms attached to the pyridazine ring. The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The position of the substituents on the pyridazine ring is indicated by numbers, with the nitrogen atoms typically assigned positions 1 and 2.
Based on the number and position of halogen atoms, these derivatives can be classified as mono-, di-, tri-, or tetra-halogenated pyridazines. For instance, 3,6-dichloropyridazine (B152260) is a common and commercially available di-substituted pyridazine. nih.govbiosynth.com The specific compound of interest, 5-(sec-Butoxy)-3,4-dichloropyridazine, is a dichlorinated pyridazine derivative further functionalized with a sec-butoxy group.
Interactive Table: Classification of Halogenated Pyridazines
| Classification | Example Compound | Key Features |
| Monohalogenated | 3-Chloropyridazine | One halogen substituent on the pyridazine ring. |
| Dihalogenated | 3,6-Dichloropyridazine | Two halogen substituents on the pyridazine ring. nih.govbiosynth.com |
| Trihalogenated | 3,4,5-Trichloropyridazine (B3021642) | Three halogen substituents on the pyridazine ring. |
| Mixed Halogenated | 3-Bromo-6-chloropyridazine | Different halogen substituents on the pyridazine ring. |
Overview of Research Trajectories for Pyridazine-Containing Compounds
Research into pyridazine-containing compounds has followed several key trajectories, with a significant focus on their biological activities. In the agrochemical sector, numerous pyridazine derivatives have been investigated for their herbicidal and insecticidal properties. researchgate.netnih.gov For instance, certain pyridazyl ethers have shown notable herbicidal activity. tandfonline.com The substitution pattern on the pyridazine ring, including the presence and nature of halogen atoms and alkoxy groups, plays a crucial role in determining the biological efficacy of these compounds. nih.gov
In medicinal chemistry, pyridazine derivatives have been explored for a wide range of therapeutic applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability of the pyridazine scaffold to interact with various biological targets has driven extensive research in this area. nih.gov
Detailed Research Findings on this compound
While extensive research has been conducted on the broader class of dichloropyridazine derivatives, specific studies focusing solely on this compound are more limited in the public domain. However, by examining related structures and general synthetic methodologies, a scientific profile of this compound can be constructed.
The synthesis of 5-alkoxy-3,4-dichloropyridazines can be conceptually approached through the nucleophilic substitution of a suitable polychlorinated pyridazine precursor, such as 3,4,5-trichloropyridazine. The reaction with a corresponding alkoxide, in this case, sec-butoxide (B8327801), would lead to the displacement of one of the chlorine atoms. The regioselectivity of such reactions is a key aspect of the synthesis.
The chemical properties of this compound are dictated by the interplay of the electron-withdrawing nature of the two chlorine atoms and the electron-donating effect of the sec-butoxy group on the pyridazine ring. The remaining chlorine atoms at the 3 and 4 positions are susceptible to further nucleophilic substitution, providing a handle for the synthesis of more complex molecules.
The potential biological activity of this compound can be inferred from structure-activity relationship (SAR) studies of related herbicidal and insecticidal pyridazines. The presence of a dichlorinated pyridazine core is a common feature in many active compounds. The nature of the alkoxy substituent at the 5-position can significantly modulate the biological activity and selectivity. nih.gov
Interactive Table: Physicochemical Properties of Related Dichloropyridazines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 3,6-Dichloropyridazine | C4H2Cl2N2 | 148.98 | Symmetrical dichlorination. nih.gov |
| 3,4,5-Trichloropyridazine | C4HCl3N2 | 183.42 | Three chlorine substituents. |
| 3-phenyl-4,6-dichloropyridazine | C10H6Cl2N2 | 225.08 | Phenyl and dichloro substitution. google.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346698-02-9 |
|---|---|
Molecular Formula |
C8H10Cl2N2O |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
5-butan-2-yloxy-3,4-dichloropyridazine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-3-5(2)13-6-4-11-12-8(10)7(6)9/h4-5H,3H2,1-2H3 |
InChI Key |
GAPYMMFBNJRFTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Sec Butoxy 3,4 Dichloropyridazine and Analogous Pyridazine Scaffolds
Strategies for the Construction of the Pyridazine (B1198779) Ring System
The formation of the pyridazine core can be achieved through various synthetic routes, primarily involving the condensation of dicarbonyl compounds with hydrazine (B178648) or the transformation of other heterocyclic systems.
Cyclocondensation Reactions in Pyridazine Synthesis
A primary and widely employed method for the synthesis of the pyridazine ring is the cyclocondensation of 1,4-dicarbonyl compounds, or their synthetic equivalents, with hydrazine or its derivatives. This approach allows for the direct formation of the 1,2-diazine ring. The nature of the substituents on the dicarbonyl precursor dictates the substitution pattern of the resulting pyridazine.
For the synthesis of dichloropyridazine scaffolds, precursors containing the desired chloro-substituents or groups that can be readily converted to chloro groups are utilized. For instance, the cyclocondensation of mucochloric acid with hydrazine hydrate (B1144303) is a known route to pyridazinone precursors, which can then be chlorinated.
| Precursor 1 | Precursor 2 | Product | Conditions | Yield |
| 1,4-Diketone | Hydrazine | Substituted Pyridazine | Varies | Generally Good |
| Mucochloric Acid | Hydrazine Hydrate | Pyridazinone Precursor | Varies | Not Specified |
A convenient approach to substituted pyridazinones involves the chemo- and regiocontrolled condensation of 1,2,4-triketone analogs with hydrazines. rsc.org The reaction's outcome can be influenced by the nature of the substituents on the triketone and the reaction conditions, such as temperature and acidity. rsc.org
Transformation of Precursor Heterocycles to Pyridazines
Another synthetic strategy involves the conversion of existing heterocyclic rings into the pyridazine system. This can be achieved through ring expansion, contraction, or rearrangement reactions. For example, certain pyran or furan (B31954) derivatives can be transformed into pyridazines.
A notable method is the inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides, which yields trisubstituted pyridazines regioselectively after the extrusion of dinitrogen. nih.gov This method provides a versatile entry to functionalized pyridazines. Another approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, leading to the highly regioselective synthesis of 6-aryl-pyridazin-3-amines.
Functionalization and Derivatization of the Pyridazine Nucleus
Once the pyridazine ring is formed, further modification can be achieved through various reactions, with nucleophilic aromatic substitution being particularly important for chlorinated pyridazines.
Nucleophilic Aromatic Substitution on Chlorinated Pyridazines
Chlorinated pyridazines are valuable intermediates for the synthesis of a wide range of derivatives due to the reactivity of the chlorine atoms towards nucleophilic displacement. The presence of the electron-withdrawing nitrogen atoms in the pyridazine ring facilitates this type of reaction.
While a direct synthetic protocol for 5-(sec-Butoxy)-3,4-dichloropyridazine is not extensively detailed in the readily available literature, its synthesis can be logically inferred from the well-established principles of nucleophilic aromatic substitution on polychlorinated pyridazines. The most probable precursor for this compound is 3,4,5-trichloropyridazine (B3021642).
The reaction of 3,4,5-trichloropyridazine with a nucleophile like sec-butanol is expected to proceed with a degree of regioselectivity. In polychlorinated heteroaromatic systems, the position of nucleophilic attack is governed by the electronic and steric environment of the carbon-chlorine bonds. The nitrogen atoms in the pyridazine ring exert an electron-withdrawing effect, activating the adjacent carbon atoms towards nucleophilic attack.
In the case of 3,4,5-trichloropyridazine, the C-5 position is flanked by a chlorine atom at C-4 and a nitrogen atom at N-1, influencing its reactivity. The regioselectivity of nucleophilic substitution on polyhalopyridines can be influenced by the presence of bulky groups, which can direct the incoming nucleophile to a less sterically hindered position. acs.org For instance, the introduction of a bulky trialkylsilyl group can completely reverse the typical regioselectivity of nucleophilic attack on polyhalopyridines. acs.org
When a chiral nucleophile such as (R)- or (S)-sec-butanol is used, the reaction can potentially proceed with retention or inversion of stereochemistry at the chiral center of the nucleophile, depending on the reaction mechanism. However, in a typical SNAr reaction, the stereocenter of the nucleophile is not directly involved in the bond-breaking and bond-forming steps at the aromatic ring, and thus its configuration is expected to be retained in the product.
The introduction of an alkoxy group, such as a sec-butoxy group, onto a chlorinated pyridazine is a classic example of a nucleophilic aromatic substitution reaction. This is typically achieved by reacting the chlorinated pyridazine with the corresponding alcohol in the presence of a base. The base deprotonates the alcohol to form a more nucleophilic alkoxide anion, which then attacks the electron-deficient carbon of the pyridazine ring, displacing a chloride ion.
For the proposed synthesis of this compound from 3,4,5-trichloropyridazine, the reaction would involve the treatment of the trichloropyridazine with sec-butanol and a suitable base. The choice of base and solvent can influence the reaction rate and yield.
| Substrate | Nucleophile | Product | Base | Solvent |
| 3,4,5-Trichloropyridazine | sec-Butanol | This compound | e.g., NaH, K2CO3 | e.g., THF, DMF |
| Polychlorinated Pyridine (B92270) | Alcohol | Alkoxy-substituted Pyridine | Varies | Varies |
The reactivity of different chloro-positions on the pyridazine ring can vary. For example, in 2,4,6-trichloropyrimidine, the 2-chloro position, flanked by two nitrogen atoms, is more active towards nucleophilic substitution than the other chloro positions. zenodo.org Similar electronic effects would be at play in 3,4,5-trichloropyridazine, influencing the preferential substitution at the C-5 position.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazine)
The reaction of dichloropyndazine derivatives with nitrogen-containing nucleophiles like hydrazine is a fundamental method for introducing nitrogen-based functional groups, which are precursors to a variety of heterocyclic systems. For instance, 3,6-dichloropyridazine (B152260) readily reacts with hydrazine hydrate, leading to the substitution of one or both chlorine atoms. This reactivity is also applicable to other polychlorinated pyridazines.
The reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate results in the synthesis of 1-(3-chloropyridin-2-yl)hydrazine, an important intermediate for insecticides. nih.gov This reaction typically proceeds by refluxing the reactants in a solvent like ethanol (B145695). nih.gov Similarly, studies on 3,6-dichloropyridazine have shown that it reacts with various acid hydrazides and thiosemicarbazide (B42300) to yield fused heterocyclic systems like triazolopyridazines. jofamericanscience.org
The reaction conditions, such as temperature and solvent, can influence the outcome, determining whether mono- or di-substitution occurs. These hydrazinylpyridazine intermediates are versatile building blocks. For example, they can be further reacted with reagents like acetic anhydride, aldehydes, or carbon disulphide to construct more complex fused ring systems such as pyridazinotriazines. nih.gov
Research has shown that phenylhydrazines containing electron-withdrawing groups react more readily with substrates to form pyridazinones. koreascience.kr This is attributed to a reduction in the basicity of the hydrazine, which increases the concentration of the free nucleophile available for attack. koreascience.kr
Table 1: Examples of Reactions of Chlorinated Pyridines/Pyridazines with Hydrazine Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2,3-Dichloropyridine | Hydrazine hydrate | 1-(3-Chloropyridin-2-yl)hydrazine | nih.gov |
| 3,6-Dichloropyridazine | p-Chlorobenzoylhydrazine | 6-Chloro-3-(4-chlorophenyl)- researchgate.netnih.govnih.govtriazolo[4,3-b]pyridazine | jofamericanscience.org |
| 3,6-Dichloropyridazine | Thiosemicarbazide | 2-(6-Chloropyridazin-3-yl)hydrazine-1-carbothioamide | jofamericanscience.org |
| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Hydrazine hydrate | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | nih.gov |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. libretexts.orgnih.gov For polychlorinated pyridazines, these reactions offer a pathway to introduce aryl, alkyl, and other functional groups with high degrees of control and selectivity.
Palladium-catalyzed reactions are central to the functionalization of pyridazine cores. mdpi.com The Negishi reaction, which couples organozinc compounds with organic halides, is particularly effective. researchgate.net This reaction has been successfully applied to pyridazine scaffolds for the synthesis of (hetero)arylpyridazin-3(2H)-ones. acs.org Organozinc reagents can be generated in situ from pyridazinones, which then undergo Negishi coupling with iodo(hetero)arenes. acs.org
The versatility of the Negishi reaction allows for the introduction of various substituents onto the pyridazine ring. For instance, Pd-catalyzed cross-coupling of 3,6-dichloropyridazine with benzyl, aryl, and alkyl organozinc compounds has been shown to result in the selective mono-substitution of a single chlorine atom. researchgate.net The remaining chlorine can then be targeted in a subsequent cross-coupling step to produce unsymmetrical 3,6-disubstituted pyridazines. researchgate.net
The choice of palladium catalyst and ligands is crucial for the success of these reactions. Catalysts such as Pd(PPh₃)₄ are often employed for coupling 2-pyridylzinc reagents with a variety of electrophiles. researchgate.net Nickel catalysts, sometimes in conjunction with specific phosphine (B1218219) ligands, can also be used for functionalizing pyridazines via Negishi-type couplings. researchgate.netamanote.com
Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-based systems, particularly for C-N bond formation. nih.gov Copper-catalyzed N-arylation of hydroxylamines with aryl iodides has been demonstrated to be an efficient process. nih.gov This methodology can be extended to heteroaryl chlorides.
The development of suitable ligands has enabled copper-catalyzed amination of aryl chlorides to proceed under mild conditions. nih.gov These reactions are often sensitive to the ligand structure, with specific diarylbenzene-diamine ligands showing high efficacy by increasing electron density on the copper center and stabilizing the active catalyst. nih.gov While less common than palladium catalysis for C-C bond formation on pyridazines, copper-mediated reactions are crucial for creating C-N bonds, leading to compounds like aminopyridazines. For example, a copper(I)-catalyzed heterocyclization has been used as a key step in constructing complex scaffolds involving pyridazine rings. mdpi.com
Site-selectivity is a significant challenge in the functionalization of polychlorinated heteroarenes. nih.gov The inherent differences in the electronic and steric environments of the halogen-substituted positions on the pyridazine ring can be exploited to achieve selective reactions.
For polyhalogenated pyridazines, cross-coupling reactions generally favor the C3 position over the C5 position. nih.gov This preference is attributed to the C3 position being alpha to a nitrogen atom, which lowers the carbon-halogen bond dissociation energy. nih.gov This trend has been observed in Pd-catalyzed amidation reactions of 3,5-dichloropyridazine. nih.gov
Ligand control is another powerful strategy for directing selectivity. For instance, in the palladium-catalyzed cross-coupling of 2,4-dichloropyridines, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand can reverse the conventional selectivity, favoring coupling at the C4 position. nih.gov In contrast, ligand-free "Jeffery" conditions can enhance C4-selectivity even further. nih.gov Similar principles can be applied to polychlorinated pyridazines. For 3,6-dichloropyridazine, selective mono-substitution can be achieved in Pd-catalyzed reactions with organozinc compounds, allowing for stepwise functionalization. researchgate.net The choice of the palladium catalyst and ligands can predictably direct the reaction to a specific chlorine atom, enabling the synthesis of monoalkylated products from polychlorinated pyridines and benzenes. acs.org
Table 2: Site-Selectivity in Cross-Coupling of Polychloro-N-Heterocycles
| Substrate | Reaction Type | Major Product Position | Controlling Factor | Reference |
|---|---|---|---|---|
| 3,5-Dichloropyridazine | Pd-catalyzed amidation | C3 | Electronic effects (α to N) | nih.gov |
| 2,4-Dichloropyridine | Pd/NHC-catalyzed Suzuki | C4 | Sterically hindered ligand | nih.gov |
| 2,4-Dichloropyrimidine | Pd/NHC-catalyzed C-S coupling | C2 | Specific Pd(II) precatalyst | nih.gov |
| 3,6-Dichloropyridazine | Pd-catalyzed Negishi | C3 (mono-substitution) | Reaction conditions | researchgate.net |
| 2,6-Dichloropyridine | Pd-catalyzed Suzuki | C6 (mono-alkylation) | FcPPh₂ ligand | acs.org |
Radical Functionalization Strategies (e.g., Phosphorylation)
Radical reactions offer a complementary approach to traditional ionic pathways for functionalizing heterocyclic compounds. The introduction of phosphorus-containing groups onto pyridazine scaffolds is of interest due to the unique properties these functionalities can impart.
Visible-light-promoted, Minisci-type reactions have been developed for the C4-selective phosphorylation of pyridine and quinoline (B57606) derivatives. acs.orgacs.org These reactions proceed through a radical pathway, where a P-centered radical adds selectively to the protonated pyridine ring. acs.org This method provides access to C4-phosphorylated products with good functional group tolerance under mild conditions. acs.org
While this specific reaction has been demonstrated on pyridines and quinolines, the underlying principles of radical C-H functionalization can be extended to pyridazine systems. The generation of P-centered radicals, often from phosphine oxides or similar precursors, can be achieved using photocatalysis or chemical oxidants. acs.orgoaepublish.com The subsequent addition of this radical to the electron-deficient pyridazine ring would likely occur with a degree of regioselectivity dictated by the electronic properties of the heterocyclic core. The development of such radical phosphorylation methods for pyridazines represents a promising avenue for creating novel derivatives. oaepublish.com
Chichibabin-type Aminations and Related Reactions
The Chichibabin amination is a classic method for the direct amination of nitrogen-containing heterocycles. scientificupdate.com It typically involves the reaction of a heterocycle like pyridine with sodium amide (NaNH₂) or potassium amide (KNH₂) to introduce an amino group, usually at the position alpha to the ring nitrogen. scientificupdate.comwikipedia.orgchemistnotes.com
The mechanism is a nucleophilic addition-elimination reaction where an amide anion (NH₂⁻) adds to the aromatic ring, followed by the loss of a hydride ion (H⁻). wikipedia.org The reaction is often performed in solvents like xylene or liquid ammonia. wikipedia.org For pyridazine, which is more electron-deficient than pyridine, such direct amination reactions are expected to proceed. The presence of two adjacent nitrogen atoms significantly influences the electron distribution in the ring, making it susceptible to nucleophilic attack.
While the classic Chichibabin reaction uses sodium amide, modifications have been developed. For example, a composite of sodium hydride (NaH) and an iodide salt can mediate the reaction under milder conditions, allowing for the use of primary alkylamines. ntu.edu.sg Although the direct Chichibabin amination of this compound has not been specifically detailed, the reaction is a viable strategy for introducing amino groups onto the pyridazine core, provided the other substituents are stable to the strongly basic reaction conditions. The positions for amination would be influenced by the electronic effects of the existing chloro and alkoxy groups.
Advanced Synthetic Techniques and Reaction Conditions
The introduction of an alkoxy group, such as sec-butoxy, onto a dichloropyridazine scaffold is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This advanced technique is suitable for electron-deficient aromatic systems like pyridazine, where the presence of electronegative nitrogen atoms and halogen substituents activates the ring towards attack by nucleophiles.
The most probable synthetic route to this compound involves the reaction of a polychlorinated pyridazine with sec-butanol in the presence of a base. The likely precursor for this transformation would be 3,4,5-trichloropyridazine. The sec-butoxide (B8327801) anion, generated in situ by the reaction of sec-butanol with a suitable base, acts as the nucleophile.
Key reaction components and conditions include:
Precursor : 3,4,5-trichloropyridazine or a related polychloro-pyridazine.
Nucleophile : sec-butanol, which forms the sec-butoxide nucleophile.
Base : A non-nucleophilic base is required to deprotonate the alcohol without competing in the substitution reaction. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
Solvent : Anhydrous polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) are typically employed to dissolve the reactants and facilitate the ionic reaction.
The reaction proceeds by the displacement of one of the chlorine atoms on the pyridazine ring by the sec-butoxide group. The regioselectivity of this substitution—determining which chlorine atom is replaced—is a critical aspect of the synthesis and is governed by the electronic properties of the pyridazine ring.
Mechanistic Investigations of Key Synthetic Steps
The core chemical transformation in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. Unlike SN1 and SN2 reactions common for alkyl halides, SNAr on aryl halides proceeds through a distinct two-step addition-elimination mechanism. libretexts.org
Nucleophilic Attack and Formation of a Meisenheimer Complex : The reaction is initiated by the attack of the sec-butoxide nucleophile on one of the electron-deficient carbon atoms of the polychlorinated pyridazine ring. The pyridazine ring is highly electron-deficient due to the inductive and mesomeric (resonance) effects of the two adjacent nitrogen atoms, which withdraw electron density from the ring carbons. nih.gov This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.com
Elimination of the Leaving Group : In the second step, the aromaticity of the ring is restored by the expulsion of a leaving group, in this case, a chloride ion (Cl⁻). The departure of the chloride ion is the rate-determining step in many SNAr reactions. nih.gov
The regioselectivity of the initial nucleophilic attack is determined by the relative stability of the possible Meisenheimer complexes. For a precursor like 3,4,5-trichloropyridazine, the nucleophile will preferentially attack the carbon position that allows for the most effective stabilization of the resulting negative charge. The carbon at the 5-position is particularly activated towards nucleophilic attack due to its position relative to the ring nitrogens and the other chlorine substituents.
Optimization of Reaction Parameters for Yield and Selectivity
Achieving high yield and regioselectivity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of base, solvent, temperature, and reaction time can significantly influence the outcome. Drawing parallels from studies on similar heterocyclic systems like pyrimidines, key optimization strategies can be identified. researchgate.netnih.gov
Effect of Base and Solvent: The combination of base and solvent is critical for generating the nucleophile and facilitating the substitution. A stronger, non-nucleophilic base can increase the concentration of the alkoxide, potentially speeding up the reaction. The choice of cation in the base (e.g., K⁺ vs. Cs⁺) can also influence reactivity and selectivity, with cesium bases often providing enhanced reactivity due to the "cesium effect." researchgate.net
Table 1: Illustrative Optimization of O-Alkylation Conditions on a Heterocyclic Core
Data is illustrative and based on general principles of O-alkylation optimization for nitrogen-containing heterocycles. researchgate.netnih.gov
Effect of Temperature: Temperature control is essential. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired side products or decomposition. For SNAr reactions, temperatures are often moderately elevated (e.g., 50-100 °C) but must be optimized for the specific substrate and nucleophile. researchgate.net
Nature of the Leaving Group: While the target synthesis involves chlorine as the leaving group, the principles of SNAr dictate that the rate of reaction is also influenced by the leaving group's ability to depart. The general reactivity order is F > Cl > Br > I, which is opposite to SN2 reactions. This is because the C-X bond is not broken in the rate-determining step; instead, the electronegativity of the halogen, which activates the ring towards attack, is more important. masterorganicchemistry.com
Challenges in Pyridazine Synthesis and Future Methodological Developments
Another challenge is the often-harsher conditions required for some pyridazine modifications, which may not be compatible with sensitive functional groups elsewhere in the molecule. Compared to the more extensively studied pyridine chemistry, the synthetic toolbox for pyridazines is less developed. masterorganicchemistry.com
Future methodological developments in this field are aimed at overcoming these challenges and are likely to focus on several key areas:
Late-Stage Functionalization : Techniques that allow for the precise modification of complex, pre-formed pyridazine scaffolds in the final steps of a synthesis are highly desirable. This approach, often involving C-H functionalization, avoids the need to carry sensitive groups through a multi-step synthesis. nih.govacs.org
Catalytic Methods : The development of new transition-metal-catalyzed cross-coupling reactions and organocatalytic processes offers milder and more selective ways to form C-C, C-N, and C-O bonds on the pyridazine ring.
Photocatalysis and Electrosynthesis : These emerging fields provide novel, green, and often highly selective methods for activating and functionalizing heterocyclic rings under exceptionally mild conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods.
By embracing these advanced strategies, chemists can expect to develop more efficient, selective, and sustainable routes to complex pyridazine derivatives, expanding their accessibility for applications in science and technology.
Chemical Reactivity and Transformation Mechanisms of 5 Sec Butoxy 3,4 Dichloropyridazine and Its Derivatives
Intramolecular Rearrangements and Tautomeric Equilibria of Pyridazines
Intramolecular rearrangements of the pyridazine (B1198779) core are not common under typical laboratory conditions but can be induced photochemically. For instance, vapor-phase irradiation of certain substituted pyridazines can lead to their isomerization into pyrazines. rsc.orgacs.orgacs.org This transformation is believed to proceed through intermediate valence isomers. For 5-(sec-butoxy)-3,4-dichloropyridazine, such a rearrangement would be a complex process, potentially leading to substituted pyrazine (B50134) derivatives under specific photochemical conditions.
Tautomerism is a significant consideration for pyridazine derivatives, particularly those bearing hydroxyl or amino groups. These compounds can exist in equilibrium with their pyridazinone or iminopyridazine forms, respectively. rsc.orgresearchgate.net For example, 3-hydroxypyridazine predominantly exists as pyridazin-3(2H)-one. researchgate.net This equilibrium is crucial as the different tautomers exhibit distinct chemical reactivity. In the case of this compound, the absence of mobile protons on hydroxyl or amino groups directly attached to the ring means that this type of prototropic tautomerism is not a primary feature of the molecule itself. However, its derivatives, formed through substitution reactions, could exhibit significant tautomeric equilibria. researchgate.netias.ac.in
Electrophilic Attack on the Pyridazine Ring System
The pyridazine ring, like other diazines, is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution. researchgate.net The reaction is generally difficult and requires harsh conditions, if it proceeds at all. Furthermore, under acidic conditions required for many electrophilic substitutions (e.g., nitration, sulfonation), the basic nitrogen atoms are likely to be protonated, further increasing the ring's deactivation.
For this compound, the deactivating effect of the two ring nitrogens is compounded by the electron-withdrawing inductive effects of the two chlorine atoms. While the sec-butoxy group is typically an activating, ortho-, para-directing group in carbocyclic aromatic systems due to resonance donation from the oxygen atom, its effect on the heavily deactivated pyridazine ring is significantly diminished. Any potential electrophilic attack would likely be directed to the C-6 position, which is the least deactivated carbon atom. However, nucleophilic substitution reactions are far more characteristic of this type of halogenated, electron-poor heterocycle.
Comprehensive Studies of Nucleophilic Substitution Mechanisms in Dichloropyridazines
The most prominent feature of the reactivity of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, enhanced by the two chlorine substituents, facilitates the attack of nucleophiles. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The general mechanism can be outlined as follows:
Addition: A nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized over the pyridazine ring, stabilized by the electronegative nitrogen atoms.
Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product.
This pathway is characteristic for reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates. researchgate.net
In a molecule like this compound, the two chlorine atoms at positions C-3 and C-4 are not equivalent, leading to questions of regioselectivity. The outcome of a nucleophilic substitution is governed by the electronic and steric effects of the substituents already present on the ring.
Electronic Effects: The sec-butoxy group at C-5 is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect increases the electron density primarily at the ortho (C-4 and C-6) and para (C-2, which is a nitrogen) positions. This electron donation can destabilize the negative charge of the Meisenheimer complex formed during nucleophilic attack.
Attack at C-4: The intermediate formed is stabilized by the adjacent nitrogen at N-1 and the chlorine at C-3. The electron-donating resonance from the sec-butoxy group at C-5 would have a destabilizing effect on the intermediate for attack at this position.
Attack at C-3: The intermediate at this position is stabilized by the adjacent nitrogen at N-2 and the chlorine at C-4. This position is meta to the sec-butoxy group, so the resonance effect is less pronounced, potentially making it the more favorable site for attack by certain nucleophiles.
Studies on analogous dichloropyrazines have shown that electron-donating groups direct nucleophilic attack to the more distant chloro-substituent, while electron-withdrawing groups direct it to the closer one. researchgate.net By analogy, the electron-donating sec-butoxy group might favor substitution at the C-3 position. However, the precise outcome can be sensitive to the nature of the nucleophile and reaction conditions. wuxiapptec.commdpi.com
Reaction Rates: The rate of SNAr reactions is significantly influenced by the substituents on the aromatic ring.
Electron-withdrawing groups (like the chlorine atoms and the ring nitrogens) increase the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com
Electron-donating groups (like the sec-butoxy group) generally decrease the reaction rate by destabilizing this intermediate. wuxiapptec.com
Steric hindrance from the bulky sec-butoxy group could also influence the rate of attack, particularly at the adjacent C-4 position. libretexts.orgshimizu-uofsc.net
The following table summarizes the expected influence of the substituents on the SNAr reaction of this compound.
| Substituent | Position | Electronic Effect | Influence on SNAr Rate | Influence on Regioselectivity |
| Chlorine | C-3, C-4 | -I, Weak -R | Activating | Serves as a leaving group |
| Ring Nitrogens | N-1, N-2 | -I, -R | Strongly Activating | Directs and stabilizes negative charge in intermediate |
| sec-Butoxy | C-5 | -I, +R | Deactivating (net effect) | Directs attack, likely favoring C-3 |
Under very strong basic conditions, such as with potassium amide in liquid ammonia, nucleophilic substitution on some halo-pyridazines can proceed through an elimination-addition mechanism involving a didehydropyridazine (pyridazyne) intermediate. wur.nl This pathway is analogous to the formation of benzyne (B1209423) from halobenzenes. The mechanism involves the deprotonation of a ring hydrogen adjacent to a halogen, followed by the elimination of hydrogen halide to form a highly reactive aryne intermediate. The nucleophile then adds to the aryne, followed by protonation to give the final product.
For this compound, the only available ring proton is at C-6. Formation of a 5,6-pyridazyne intermediate would require deprotonation at C-6 and elimination of the chloride from C-5, which is not present. Formation of a 3,4-pyridazyne is not possible as there are no adjacent ring hydrogens. Therefore, the formation of a pyridazyne intermediate is not a likely reaction pathway for this specific molecule under typical nucleophilic substitution conditions. The SNAr mechanism is the dominant pathway.
Oxidative and Reductive Transformations of the Pyridazine Core
The pyridazine ring can undergo both oxidation and reduction, although its electron-deficient nature makes it relatively resistant to oxidation.
Oxidation: The most common oxidative transformation of pyridazines is N-oxidation of the ring nitrogen atoms. This is typically achieved using peroxy acids (e.g., m-CPBA) or hydrogen peroxide. researchgate.netarkat-usa.org The resulting pyridazine N-oxides exhibit altered reactivity. The N-oxide group can activate the ring for both nucleophilic and electrophilic substitution. wikipedia.org For this compound, oxidation would likely occur at one or both of the nitrogen atoms, yielding the corresponding mono- or di-N-oxides. These N-oxides can serve as precursors for further functionalization or as photoactivated oxidants themselves. nih.govresearchgate.netorganic-chemistry.org
Reduction: The pyridazine ring can be reduced to its dihydro and tetrahydro derivatives. Catalytic hydrogenation is a common method, though the conditions required can sometimes lead to the hydrogenolysis of halogen substituents. researchgate.net Milder reducing agents can be used to selectively reduce the ring. For example, some pyridazine derivatives can be converted to 1,6-dihydropyridazines, which can be further transformed. organic-chemistry.org In the case of this compound, reduction must be performed with care to avoid the simultaneous removal of the chlorine atoms.
Reactivity at the sec-Butoxy Substituent
The sec-butoxy group is an ether linkage and its reactivity is characteristic of ethers. The primary reaction of this group is acidic cleavage. mdma.chopenstax.org Treatment with strong acids like HBr or HI can cleave the C-O bond. masterorganicchemistry.com Depending on the conditions and the specific mechanism (SN1 or SN2), this cleavage would yield 5-hydroxy-3,4-dichloropyridazine and a sec-butyl halide (or sec-butanol). libretexts.org Given that the oxygen is attached to an aromatic ring, the cleavage typically occurs at the alkyl-oxygen bond. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid (e.g., Br⁻) on the sec-butyl group. masterorganicchemistry.com This reaction provides a route to the corresponding hydroxypyridazine derivative, which would exist in equilibrium with its pyridazinone tautomer.
Advanced Spectroscopic and Analytical Characterization of 5 Sec Butoxy 3,4 Dichloropyridazine
Detailed Structural Elucidation Using High-Resolution Spectroscopic Techniques
The structural confirmation and detailed elucidation of 5-(sec-Butoxy)-3,4-dichloropyridazine would fundamentally rely on a combination of high-resolution spectroscopic techniques. Each method provides unique and complementary information to build a complete picture of the molecule's atomic connectivity and chemical environment.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For this compound, a suite of NMR experiments would be necessary.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the sec-butoxy group and the single proton on the pyridazine (B1198779) ring. The chemical shifts and coupling patterns would be indicative of their electronic environments and neighboring protons.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including those of the pyridazine ring and the sec-butoxy substituent.
Multi-Dimensional NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the sec-butoxy group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, which is crucial for confirming the connectivity between the sec-butoxy group and the pyridazine ring at the C5 position.
Expected ¹H and ¹³C NMR Data (Theoretical):
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridazine-H6 | 8.5 - 9.0 | 140 - 145 |
| sec-Butoxy-CH | 4.8 - 5.2 | 75 - 80 |
| sec-Butoxy-CH₂ | 1.6 - 1.8 | 28 - 32 |
| sec-Butoxy-CH₃ (ethyl) | 0.9 - 1.1 | 9 - 12 |
| sec-Butoxy-CH₃ (methyl) | 1.3 - 1.5 | 18 - 22 |
Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₀Cl₂N₂O), HRMS would provide a highly precise mass measurement of the molecular ion. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would serve as a definitive confirmation of the presence and number of chlorine atoms in the molecule.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M]⁺ (C₈H₁₀³⁵Cl₂N₂O) | 220.0221 |
| [M+2]⁺ (C₈H₁₀³⁵Cl³⁷ClN₂O) | 222.0192 |
| [M+4]⁺ (C₈H₁₀³⁷Cl₂N₂O) | 224.0162 |
Note: This table presents calculated exact masses for the expected isotopic peaks.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether group, C-H stretching of the alkyl chain, C=N and C=C stretching of the pyridazine ring, and C-Cl stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridazine ring, which may be weak in the IR spectrum.
Expected Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=N, C=C Stretch (pyridazine) | 1400 - 1600 | IR, Raman |
| C-O-C Stretch (ether) | 1050 - 1150 | IR |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Note: This table provides expected ranges for the key vibrational modes.
Chromatographic Method Development for Purity and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC)
Developing a robust HPLC method would be a primary goal for quality control. A reversed-phase HPLC method would likely be suitable, utilizing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), possibly with a buffer to control pH. The method would need to be validated for specificity, linearity, accuracy, and precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given the likely volatility of this compound, GC-MS would be a powerful tool for both purity assessment and structural confirmation. The gas chromatograph would separate the compound from any volatile impurities, and the mass spectrometer would provide a mass spectrum of the eluting compound, which can be compared against a library or analyzed for its fragmentation pattern to confirm the structure.
Chiral Separation Techniques for Enantiomeric Analysis
The presence of a stereocenter in the sec-butoxy group of this compound renders the molecule chiral, existing as a pair of enantiomers. The differential pharmacological and toxicological profiles often exhibited by enantiomers necessitate their separation and individual characterization. eijppr.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the most prevalent and effective techniques for the enantiomeric resolution of chiral compounds, including derivatives of pyridazine. nih.govnih.gov
While specific enantioselective analytical methods for this compound are not extensively detailed in publicly available literature, methodologies employed for analogous chiral pyridazine and aromatic compounds provide a robust framework for developing suitable separation protocols. The direct resolution of enantiomers is most commonly achieved by forming transient diastereomeric complexes between the analyte and a chiral stationary phase. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is a cornerstone technique for enantiomeric separation. researchgate.net The selection of the chiral stationary phase is the most critical parameter for achieving resolution. chromatographyonline.com For compounds like this compound, polysaccharide-based CSPs are highly effective and widely used. chromatographyonline.com These phases, typically derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, offer broad applicability for a diverse range of chiral molecules. nih.govchromatographyonline.com
The separation mechanism on polysaccharide-based CSPs involves a combination of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a three-dimensional chiral environment. eijppr.com The enantiomers of the analyte fit differently into the chiral cavities or grooves of the CSP, leading to different retention times and, consequently, their separation. researchgate.net
The composition of the mobile phase significantly influences the selectivity and resolution of the separation. chromatographyonline.com Both normal-phase and reversed-phase chromatography modes can be employed.
Normal-Phase Mode : This mode often utilizes mobile phases consisting of alkanes, such as hexane (B92381) or heptane, mixed with an alcohol modifier like ethanol (B145695) or isopropanol. nih.gov This approach has proven successful for the separation of various pyridazinone derivatives. nih.gov Additives like diethylamine (B46881) (DEA) or formic acid (FA) can be introduced in small quantities to the mobile phase to improve peak shape and resolution, particularly for compounds with basic or acidic functionalities. researchgate.net
Reversed-Phase Mode : In this mode, aqueous mobile phases are used, typically a mixture of water with acetonitrile or methanol. chiraltech.com This mode is advantageous for polar compounds and is compatible with mass spectrometry (MS) detection. chiraltech.com The pH of the aqueous component can be adjusted with additives like formic acid or ammonium (B1175870) bicarbonate to optimize the separation of ionizable compounds. chiraltech.com
Supercritical Fluid Chromatography (SFC)
Preparative chiral separations are increasingly utilizing supercritical fluid chromatography (SFC). nih.gov SFC often employs the same polysaccharide-based CSPs as HPLC but uses supercritical carbon dioxide as the main component of the mobile phase, modified with a co-solvent such as methanol or ethanol. nih.gov This technique can offer faster separations and reduced solvent consumption compared to HPLC.
Illustrative Chiral Separation Parameters
While awaiting specific experimental data for this compound, the following table presents typical starting conditions for the chiral HPLC method development for analogous aromatic and heterocyclic compounds. These parameters are based on established methods for similar structures and serve as a guiding template for analysis. nih.govtandfonline.com
| Parameter | Typical Conditions |
| Chromatographic Mode | Normal-Phase HPLC |
| Chiral Stationary Phase | Immobilized Polysaccharide-based (e.g., Amylose or Cellulose derivatives on silica gel) |
| Column Example | Chiralpak® IA, Chiralcel® OJ |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10, v/v) |
| Flow Rate | 0.5 - 1.2 mL/min |
| Column Temperature | 25°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
Note: The conditions presented in this table are illustrative and would require optimization for the specific separation of this compound enantiomers to achieve baseline resolution.
Computational Chemistry and Molecular Modeling of 5 Sec Butoxy 3,4 Dichloropyridazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a way to predict molecular geometry, electronic distribution, and reactivity.
HOMO-LUMO Analysis and Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its behavior in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.
For 5-(sec-Butoxy)-3,4-dichloropyridazine, a HOMO-LUMO analysis would likely reveal the distribution of these frontier orbitals across the pyridazine (B1198779) ring and its substituents. The electronegative chlorine atoms and the oxygen of the sec-butoxy group would influence the electron density distribution. This analysis helps in identifying the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.
Prediction of Reaction Pathways and Transition States
Quantum chemical calculations can be employed to map out potential reaction pathways for this compound. By calculating the energies of reactants, products, and intermediate transition states, it is possible to determine the most energetically favorable reaction mechanisms. This is particularly useful in understanding its synthesis, degradation, or metabolic pathways. For instance, the calculations could predict the activation energies for nucleophilic substitution reactions at the chlorinated positions of the pyridazine ring.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and their relative energies.
For this compound, MD simulations would be instrumental in exploring the flexibility of the sec-butoxy group. The rotation around the C-O bond can lead to various conformers, and MD simulations can determine the most stable conformations and the energy barriers between them. Understanding the conformational landscape is vital as it can significantly impact the molecule's interaction with biological targets.
Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).
Analysis of Binding Sites and Critical Interacting Residues
If this compound were to be investigated as a potential ligand for a specific protein target, docking studies would be essential. These studies would predict the binding mode of the compound within the protein's active site. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. The dichloropyridazine core and the sec-butoxy group would each contribute to these interactions.
Prediction of Binding Affinities and Pharmacophore Modeling
Beyond predicting the binding pose, docking algorithms can also estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor. A lower binding energy typically indicates a more stable complex.
Pharmacophore modeling can be used in conjunction with docking to identify the essential structural features of this compound that are responsible for its biological activity. A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.
Table 2: Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | - |
| Interacting Residues | - |
| Types of Interactions | - |
Note: The values in this table are hypothetical and would depend on the specific protein target and the docking software used.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For a series of analogs based on the this compound scaffold, QSAR studies could be instrumental in understanding the structural requirements for a particular biological effect.
A typical QSAR study involves the calculation of a wide range of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. For derivatives of this compound, these descriptors could include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms and dipole moments.
Steric descriptors: These describe the three-dimensional shape and size of the molecule.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption and distribution in biological systems.
Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are employed to build a mathematical model that relates the descriptors to the observed biological activity. nih.govsemanticscholar.org Such a model can then be used to predict the activity of new, unsynthesized derivatives of this compound.
Chemoinformatics tools are essential throughout this process, from the initial storage and management of chemical structures and biological data to the final analysis and visualization of the QSAR models. These tools enable the efficient handling of large datasets and facilitate the identification of key structural features that influence biological activity.
Table 1: Hypothetical QSAR Data for this compound Derivatives
This interactive table presents a hypothetical dataset that could be used to develop a QSAR model for a series of this compound analogs. The table includes columns for the compound structure, various molecular descriptors, and the experimentally observed biological activity.
| Compound ID | R-Group | Molecular Weight | LogP | Polar Surface Area | Biological Activity (IC50, µM) |
| 1 | H | 221.08 | 3.5 | 30.2 | 5.2 |
| 2 | -CH3 | 235.11 | 3.9 | 30.2 | 4.1 |
| 3 | -OH | 237.08 | 3.1 | 50.4 | 8.5 |
| 4 | -NH2 | 236.10 | 3.0 | 56.2 | 7.9 |
| 5 | -F | 239.07 | 3.6 | 30.2 | 3.8 |
In Silico Screening and Virtual Library Design for Pyridazine Derivatives
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This approach can be broadly categorized into ligand-based and structure-based methods.
In the context of this compound, if a known active molecule with a similar scaffold exists, ligand-based virtual screening could be employed. This would involve searching for compounds with similar structural or physicochemical properties. Conversely, if the three-dimensional structure of the biological target is known, structure-based virtual screening, particularly molecular docking, would be a powerful tool. researchgate.netnih.gov Molecular docking simulations would predict the binding orientation and affinity of potential ligands within the active site of the target protein. For instance, studies on other pyridazine derivatives have successfully used molecular docking to predict their binding to various receptors. researchgate.netbenthamdirect.com
Building upon the core structure of this compound, virtual library design can be used to create a large, focused collection of related compounds for in silico screening. mdpi.com This is often achieved through scaffold-based enumeration, where the core pyridazine ring is kept constant while various substituents are systematically attached at specific positions. chemaxon.com For example, the chlorine atoms at the 3 and 4 positions, and even the sec-butoxy group at the 5 position, could be replaced with a wide range of chemical moieties to generate a virtual library of novel pyridazine derivatives.
The design of such a library would involve selecting a set of building blocks (fragments) to be attached to the pyridazine scaffold. The choice of these building blocks can be guided by factors such as synthetic feasibility and the desire to explore a diverse chemical space. Once generated, this virtual library can be screened in silico to prioritize a smaller, more manageable set of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Table 2: Example of a Virtual Library Enumeration for Pyridazine Derivatives
This interactive table illustrates the concept of a virtual library based on a pyridazine scaffold. Different R-groups are systematically combined at various positions on the core structure to generate a library of virtual compounds.
| Scaffold | R1 Position | R1 Substituent | R2 Position | R2 Substituent | Generated Compound |
| Dichloropyridazine | 5 | -O-sec-butyl | 6 | -H | This compound |
| Dichloropyridazine | 5 | -O-methyl | 6 | -H | 3,4-dichloro-5-methoxypyridazine |
| Dichloropyridazine | 5 | -O-ethyl | 6 | -H | 3,4-dichloro-5-ethoxypyridazine |
| Dichloropyridazine | 5 | -NH-methyl | 6 | -Cl | 3,4,6-trichloro-N-methylpyridazin-5-amine |
| Dichloropyridazine | 5 | -S-phenyl | 6 | -Br | 6-bromo-3,4-dichloro-5-(phenylthio)pyridazine |
Biological Activity and Structure Activity Relationship Sar Studies of 5 Sec Butoxy 3,4 Dichloropyridazine Derivatives
Enzyme Inhibition Potency and Mechanism of Action Studies
Derivatives of the pyridazine (B1198779) core have been investigated as inhibitors of key enzymes involved in metabolic and cellular processes. These studies delve into their potency, selectivity, and the molecular mechanisms that govern their inhibitory actions.
α-Glucosidase Inhibition: Kinetic Analysis and Binding Modes
The inhibition of α-glucosidase is a critical therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. By delaying carbohydrate digestion, these inhibitors can effectively lower the rate of glucose absorption. rsc.org A novel series of pyridazine-triazole hybrid molecules has been synthesized and evaluated for their inhibitory activity against rat intestinal α-glucosidase. researchgate.net
Among the synthesized compounds, one derivative, Ethyl 3-(((1-(2-((4-cyanophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenylpyridazine-4-carboxylate (10k) , demonstrated particularly potent inhibition with an IC50 value of 1.7 µM, making it over 100 times more effective than acarbose, a standard α-glucosidase inhibitor. researchgate.net
Kinetic analysis was performed to elucidate the mechanism of inhibition. researchgate.netresearchgate.net Using Lineweaver-Burk plots, the study determined that compound 10k acts as an uncompetitive inhibitor of α-glucosidase. researchgate.netnih.gov This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, not to the free enzyme. Docking studies further illuminated the binding mode, suggesting that the triazole ring of the derivative plays a crucial role in the interactions within the enzyme's active site, forming hydrogen bonds with key amino acid residues like Leu677. researchgate.net
| Compound | IC50 Value (µM) | Inhibition Mode | Reference |
|---|---|---|---|
| Compound 10k | 1.7 | Uncompetitive | researchgate.net |
| Acarbose (Reference) | >100 | Competitive | researchgate.net |
Inhibition of Specific Metabolic Enzymes (e.g., Aminoacyl-tRNA Synthetases)
Aminoacyl-tRNA synthetases (AaRS) are essential enzymes responsible for catalyzing the attachment of the correct amino acid to its corresponding tRNA molecule during protein synthesis. ignited.innih.gov The inhibition of this process halts protein production, leading to the attenuation of bacterial growth, which makes AaRS enzymes a compelling target for the development of new antimicrobial agents. ignited.in
The clinical application of an AaRS inhibitor is exemplified by mupirocin, which selectively targets bacterial isoleucyl-tRNA synthetase (IleRS) and is widely used for controlling MRSA infections. ignited.in While specific studies detailing the inhibition of aminoacyl-tRNA synthetases by 5-(sec-Butoxy)-3,4-dichloropyridazine derivatives are not prominently featured in the available literature, the broader class of nitrogen-containing heterocyclic compounds is actively being explored for this purpose. The established role of AaRS inhibition in infectious diseases suggests that the pyridazine scaffold could be a valuable starting point for designing novel inhibitors targeting these crucial metabolic enzymes. nih.gov
Receptor Modulatory Activities and Receptor Selectivity
The pyridazine structure has been incorporated into molecules designed to modulate the activity of specific G protein-coupled receptors (GPCRs), which are pivotal in a wide array of physiological processes.
Melanin-Concentrating Hormone (MCH) Receptor Antagonism
The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCHR1), is implicated in the regulation of feeding behavior, energy balance, and reward-related pathways. taylorandfrancis.comnih.gov Consequently, MCHR1 antagonists are considered promising therapeutic agents for metabolic disorders such as obesity. taylorandfrancis.com The mechanism of antagonism involves the small molecule binding to a hydrophobic pocket within the transmembrane domains of the receptor, thereby preventing its activation by the endogenous MCH peptide. taylorandfrancis.com
While various chemical scaffolds have been developed as MCHR1 antagonists, such as SNAP-94847, the specific investigation of this compound derivatives for this target is not extensively documented in current research. The pursuit of MCHR1 antagonism remains an active area of drug discovery, and the exploration of novel heterocyclic cores like pyridazine could yield new selective modulators. taylorandfrancis.comnih.gov
Thyroid Hormone β Receptor Agonism and Subtype Selectivity
Thyroid hormone receptors (TRs) are nuclear receptors that regulate metabolism, and the development of agonists that selectively target the β isoform (TRβ) over the α isoform (TRα) is a key goal for treating metabolic diseases like dyslipidemia and nonalcoholic steatohepatitis (NASH) while avoiding cardiac side effects associated with TRα activation. nih.govnih.gov
Through a structure-based design approach, a potent and highly selective TRβ agonist, designated as compound 16g , was developed. This compound features a pyridazine core. It demonstrated an EC50 of 21.0 nM with 85.0% efficacy compared to the natural hormone T3. Crucially, it showed outstanding selectivity for TRβ over TRα. nih.gov This selectivity is attributed to a design strategy that breaks the "His-Phe switch," a key interaction in the ligand-binding domain. nih.gov Furthermore, compound 16g was also effective in activating a common mutant receptor, TRβH435R, which is associated with resistance to thyroid hormone syndrome. nih.gov
| Compound | Target | EC50 (nM) | Efficacy (% of T3) | Reference |
|---|---|---|---|---|
| Compound 16g | TRβ | 21.0 | 85.0% | nih.gov |
| TRβH435R Mutant | - | Effective Activation |
In Vitro Antimicrobial Properties of Pyridazine Analogues
The pyridazine ring is a core component of many compounds synthesized and tested for their antimicrobial activity. These investigations have revealed that pyridazine analogues possess a broad spectrum of activity against various pathogenic microorganisms.
A study on 9H-indeno[2,1-c]pyridazine N-oxides found that while the compounds were inactive against Gram-negative bacteria and fungi, certain derivatives showed moderate activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis. One compound, 9-nitro-benzo[f]cinnoline N-oxide , was notably active against Trichomonas vaginalis, with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/ml. nih.gov
Other research into pyridazinium compounds highlighted key structure-activity relationships, noting that cis-isomers are consistently more active than their trans- counterparts. Different pyridazine derivatives showed selective activity: saturated compounds were more effective against Pseudomonas aeruginosa and Candida albicans, while partially saturated analogues were more active against Staphylococcus aureus and Bacillus subtilis. nih.gov
Furthermore, newly synthesized pyrazolo-pyridazine derivatives were evaluated against a panel of microbes. The compound 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine emerged as a promising lead, exhibiting a broad spectrum of antimicrobial action against both bacterial and fungal strains. ignited.in These findings underscore the versatility of the pyridazine scaffold in the development of new antimicrobial agents. researchgate.netresearchgate.net
| Pyridazine Analogue Class | Active Against | Reference |
|---|---|---|
| Indeno[2,1-c]pyridazine N-oxides | Staphylococcus aureus, Staphylococcus epidermidis, Trichomonas vaginalis | nih.gov |
| Pyridazinium compounds (saturated) | Pseudomonas aeruginosa, Candida albicans | nih.gov |
| Pyridazinium compounds (partially saturated) | Staphylococcus aureus, Bacillus subtilis | nih.gov |
| Pyrazolo-pyridazine derivatives | Broad spectrum (bacteria and fungi) | ignited.in |
In Vitro Antiviral Activities of Pyridazine Analogues
Research into the antiviral properties of pyridazine derivatives has identified several compounds with notable activity against a range of viruses. Specifically, studies on 6-chloro-substituted imidazo[1,2-b]pyridazine (B131497) derivatives have demonstrated their potential as inhibitors of viral replication.
A series of 3-aralkylthiomethylimidazo[1,2-b]pyridazines, which feature a chloropyridazine core, were synthesized and evaluated for their antiviral efficacy. While these compounds were found to be inactive against human immunodeficiency virus (HIV), certain derivatives exhibited potent and selective activity against other significant human pathogens.
Notably, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine emerged as powerful inhibitors of human cytomegalovirus (HCMV) replication in vitro. Furthermore, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and the aforementioned 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine also demonstrated inhibitory effects on the replication of varicella-zoster virus (VZV). nih.gov
The structure-activity relationship (SAR) for these compounds indicates that the nature of the substituent at the 3-position of the imidazo[1,2-b]pyridazine ring system is crucial for their antiviral activity. The presence of a phenethylthio group appears to be particularly favorable for anti-HCMV activity, while both benzylthiomethyl and phenethylthio groups contribute to anti-VZV activity. nih.gov The methyl substitution on the imidazo (B10784944) ring also influences the potency and selectivity of these analogues.
Interactive Data Table: In Vitro Antiviral Activity of 6-Chloro-Substituted Imidazo[1,2-b]pyridazine Derivatives nih.gov
| Compound | Virus Target | Activity |
| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | HCMV | Potent inhibitor of viral replication |
| 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | HCMV, VZV | Potent inhibitor of viral replication |
| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | VZV | Inhibitor of viral replication |
Antineoplastic Potential of Pyridazine Analogues in Cell-Based Assays
The antineoplastic potential of pyridazine derivatives has been explored through the synthesis and evaluation of various analogues. A notable class of compounds, 4-chloropyridazinoxyphenyl hybrids, has demonstrated promising anticancer activities through a molecular hybridization strategy. nih.gov
These hybrids were designed to combine the 4-chloropyridazinoxyphenyl scaffold with different chalcones and thiazolidine-2,4-dione moieties. The anticancer activity of these compounds was assessed against a panel of eleven cancer cell lines. The results indicated that the 4-chloropyridazinoxyphenyl-aromatic ketone hybrids generally exhibited the highest anticancer activity, followed by the 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one hybrids. The thiazolidine-2,4-dione hybrid showed the least activity among the tested series. nih.gov
Further investigation into the most active compounds revealed that their cytotoxic effects were selective for cancer cells, with three of the most sensitive cell lines being HNO97, FaDu, and MDA-MB-468. nih.gov The structure-activity relationship studies highlighted that the nature of the substituent on the aromatic ketone moiety significantly influenced the anticancer potency. For instance, a 3-acetamidobenzoyl substituent resulted in the highest activity against the A375 cancer cell line, whereas a 4-methylbenzoyl substituent showed superior potential against HCT116 and was uniquely active against the H460 cancer cell line. nih.gov
Interactive Data Table: Anticancer Activity of 4-Chloropyridazinoxyphenyl Hybrids nih.gov
| Compound Class | General Activity Trend | Most Sensitive Cell Lines |
| 4-chloropyridazinoxyphenyl-aromatic ketone hybrids | Highest anticancer activity | HNO97, FaDu, MDA-MB-468 |
| 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one hybrids | Moderate anticancer activity | Not specified |
| 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dione hybrid | Lowest anticancer activity | Not specified |
Elucidation of Molecular Pathways and Target Engagement (excluding human clinical data)
The molecular mechanisms underlying the biological activities of these pyridazine analogues are a key area of investigation. For the antineoplastic 4-chloropyridazinoxyphenyl hybrids, research suggests a multi-faceted mechanism of action involving the induction of apoptosis and the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov
Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. The most potent of the synthesized hybrids were found to modulate the levels of key apoptotic protein markers. Specifically, these compounds were shown to upregulate the expression of pro-apoptotic proteins such as p53 and BAX, as well as caspases 3 and 6. Concurrently, they were observed to downregulate the expression of the anti-apoptotic protein BCL-2 and cytokeratin 18 (CK 18). nih.gov This modulation of apoptotic pathways effectively pushes cancer cells towards self-destruction.
In addition to inducing apoptosis, several of the 4-chloropyridazinoxyphenyl-aromatic ketone hybrids demonstrated significant inhibition of PARP-1, an enzyme crucial for DNA repair in cancer cells. By inhibiting PARP-1, these compounds can prevent cancer cells from repairing DNA damage, ultimately leading to cell death. The inhibitory efficiency of some of these derivatives was found to be comparable to that of Olaparib, a clinically approved PARP-1 inhibitor. nih.gov This dual mechanism of inducing apoptosis and inhibiting a key DNA repair enzyme highlights the therapeutic potential of these pyridazine derivatives in cancer treatment.
For the antiviral 6-chloro-substituted imidazo[1,2-b]pyridazine derivatives, the precise molecular targets and mechanisms of action are still under investigation. However, their potent and selective inhibition of HCMV and VZV replication suggests that they may interfere with specific viral enzymes or proteins that are essential for the viral life cycle. nih.gov Further studies are required to fully elucidate the molecular pathways through which these compounds exert their antiviral effects.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Pyridazine (B1198779) Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and design of novel pyridazine-based compounds. These computational tools can analyze vast datasets to identify promising molecular candidates, predict their biological activities, and optimize their properties, thereby accelerating the research and development pipeline.
Key Applications of AI/ML in Pyridazine Research:
Predictive Modeling: AI algorithms can be trained to predict the structure-activity relationships (SAR) of pyridazine derivatives. By learning from existing experimental data, these models can forecast the efficacy and potential targets of new, unsynthesized compounds, including analogues of 5-(sec-Butoxy)-3,4-dichloropyridazine. Computational studies have already been employed to analyze the antioxidative properties of various pyridazine derivatives using methods like Density Functional Theory (DFT). researchgate.net
De Novo Drug Design: Generative AI models can design entirely new pyridazine structures with desired pharmacological profiles. These models can explore a vast chemical space to propose innovative scaffolds that may not be conceived through traditional medicinal chemistry approaches. nih.govacs.org
Virtual Screening: High-throughput virtual screening, powered by ML, allows for the rapid assessment of large compound libraries against biological targets. This can efficiently identify pyridazine-containing molecules with a high probability of binding to specific proteins or enzymes, such as kinases, which are often targeted in cancer therapy. nih.govresearchgate.net In silico molecular docking and dynamics simulations are already used to predict the binding modes of novel pyridazine derivatives in the active sites of targets like JNK1. nih.govacs.org
| AI/ML Application | Description | Potential Impact on Pyridazine Research |
| Predictive Toxicology | Using machine learning to forecast the potential toxicity and adverse effects of new pyridazine compounds early in the discovery phase. | Reduces late-stage failures, improves safety profiles, and lowers development costs. |
| Synthesis Prediction | AI tools that suggest optimal synthetic routes for complex pyridazine derivatives. | Streamlines chemical synthesis, reduces trial-and-error, and improves reaction yields. nih.gov |
| Bioactivity Spectrum Prediction | Algorithms that predict the full range of biological activities for a given pyridazine, identifying potential new therapeutic applications (drug repurposing). | Expands the therapeutic potential of existing and novel pyridazine scaffolds. rjptonline.org |
Exploration of Novel Pyridazine Architectures and Fused Ring Systems
The core pyridazine ring serves as a versatile building block for creating more complex molecular architectures. rjptonline.orgresearchgate.net Future research will increasingly focus on the design and synthesis of novel pyridazine derivatives and fused ring systems to access new chemical space and unlock unique biological activities and material properties.
The synthesis of fused pyridazine systems is an area of active investigation, with various strategies being developed to create bicyclic and tricyclic structures. nih.govresearchgate.net For example, pyridazino[3,4-b] nih.govnih.govdiazepines and spiro[cycloalkane] derivatives of tetrazolo-pyridazines represent novel ring systems with potential pharmacological applications. researchgate.netnih.gov The creation of these complex structures often involves multi-step synthetic pathways, starting from functionalized pyridazines. researchgate.netnih.govresearchgate.net
Researchers are also exploring the fusion of pyridazine with other heterocyclic rings like 1,2,3-triazoles, pyrazines, and imidazoles to create compounds with diverse properties. mdpi.comacs.org These fused systems, such as imidazolo[4,5-d]pyridazines and pyrido[3,4-c]pyridazines, are often rare but hold promise in medicinal chemistry. acs.orgmdpi.com The goal is to develop new scaffolds that can interact with biological targets in novel ways or exhibit enhanced electronic properties for applications in materials science, such as in organometallic semiconductors. liberty.edu
| Fused Ring System | Synthetic Approach | Potential Applications |
| Pyrido[3,4-c]pyridazines | Cyclization starting from pyridine (B92270) or pyridazine derivatives. mdpi.com | Medicinal chemistry, JAK inhibitors. mdpi.com |
| Tetrazolo[1,5-b]pyridazines | Diazotization of 1-hydrazono-2,3-diazaspiro[5.5]undec-3-ene derivatives. researchgate.net | New N-heterocycles for drug discovery. researchgate.net |
| Imidazolo[4,5-d]pyridazines | Synthesis exhibiting nitroamine–nitroimine tautomerism. acs.org | Energetic materials, novel pharmacophores. acs.org |
| 1,2,3-Triazolo[1,5-a]pyrazines | Cyclizing a heterocyclic diamine with a nitrite. mdpi.com | Medicinal chemistry (c-Met inhibition), fluorescent probes. mdpi.com |
| 5,6-Fused Ring Pyridazines | Reaction of 1,2-diphenyl fulvene (B1219640) with hydrazine (B178648). liberty.edu | Organometallic semiconductors, optoelectronics. liberty.edu |
Advanced Mechanistic Investigations of Pyridazine Reactivity
A deeper understanding of the reaction mechanisms governing pyridazine chemistry is crucial for designing more efficient and selective syntheses. Future research will leverage advanced analytical and computational techniques to elucidate the intricate details of pyridazine reactivity.
Techniques such as time-resolved spectroscopy can be used to detect and characterize transient intermediates in chemical reactions. For instance, the photolysis of pyridazine N-oxide has been studied using time-resolved resonance Raman (TR³) and infrared (IR) spectroscopy to identify short-lived species like oxaziridines and ring-opened diazo compounds. acs.orgnih.govacs.org Such experimental findings provide critical data for benchmarking and refining theoretical models.
Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in investigating reaction pathways. researchgate.net DFT calculations can be used to model transition states, determine activation energies, and analyze frontier molecular orbitals (FMOs) to explain the regioselectivity of reactions, such as the inverse-electron-demand aza-Diels–Alder reaction for pyridazine synthesis. rsc.orgnih.gov Discrepancies between experimental observations and theoretical calculations, as seen in the photorearrangement of pyridazine N-oxide, highlight the need for developing more highly correlated and accurate computational methods. acs.orgnih.gov
| Investigation Technique | Focus Area | Insights Gained |
| Time-Resolved Spectroscopy (TR³, ns-IR) | Photochemical rearrangements | Identification of transient intermediates (e.g., oxaziridines, diazo compounds). acs.org |
| Density Functional Theory (DFT) | Reaction pathways and selectivity | Calculation of activation energies, analysis of frontier molecular orbitals, and prediction of regioselectivity. researchgate.netrsc.org |
| X-ray Crystallography | Structural elucidation | Confirmation of unexpected reaction products and ring transformations. researchgate.net |
| NMR Spectroscopy | Conformational analysis | Determining the structure and conformation of synthesized pyridazine derivatives. nih.govnih.gov |
Sustainable and Scalable Synthetic Methodologies for Pyridazine Derivatives
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce environmental impact and improve efficiency. Future research on pyridazine synthesis will emphasize the development of methodologies that are both sustainable and scalable.
This includes the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions. rasayanjournal.co.in Metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, offer a sustainable alternative to traditional metal-catalyzed methods for constructing the pyridazine ring. organic-chemistry.org Other green approaches include microwave-assisted synthesis, solvent-free reactions, and the use of nanocatalysts, which can lead to higher yields, shorter reaction times, and simpler workup procedures. rasayanjournal.co.inresearchgate.net
For industrial-scale production, flow chemistry presents a significant advantage over traditional batch processing. mdpi.com Continuous flow reactors can offer better control over reaction parameters, improved safety, and higher throughput, making them ideal for the scalable synthesis of active pharmaceutical ingredients (APIs) and other valuable pyridazine derivatives. mdpi.com The development of palladium-free synthetic routes is also a key goal to improve the cost-effectiveness and scalability of producing complex molecules like the pharmaceutical agent risdiplam, which features a pyridazine-related scaffold. mdpi.com The click chemistry approach has also been highlighted as a sustainable method for creating nitrogen-rich pyridazine-triazole scaffolds. nih.gov
| Sustainable Approach | Description | Advantages for Pyridazine Synthesis |
| Metal-Free Reactions | Utilizing reactions like aza-Diels-Alder to form the pyridazine ring without metal catalysts. organic-chemistry.org | Cost-effective, avoids toxic metal contamination, simplifies purification. organic-chemistry.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. rasayanjournal.co.in | Shorter reaction times, higher yields, cleaner reactions. rasayanjournal.co.in |
| Flow Chemistry | Performing reactions in a continuously flowing stream. mdpi.com | Enhanced safety, scalability, process automation, and efficiency. mdpi.com |
| Solvent-Free/Aqueous Media | Conducting reactions without organic solvents or in water. researchgate.net | Reduced environmental impact, lower cost, simplified workup. rasayanjournal.co.in |
| Click Chemistry | Employing highly efficient and specific reactions like copper-catalyzed azide-alkyne cycloaddition. nih.gov | High yields, mild reaction conditions, broad applicability. nih.gov |
Q & A
Q. What are the optimal synthetic routes for introducing a sec-butoxy group at the 5-position of 3,4-dichloropyridazine?
The introduction of a sec-butoxy group into dichloropyridazine derivatives typically involves nucleophilic aromatic substitution (SNAr) or radical-mediated C-H functionalization. For SNAr, the reaction requires activation of the pyridazine ring via electron-withdrawing groups (e.g., chloro substituents at positions 3 and 4). A two-step approach may be employed:
- Step 1 : Selective dehalogenation of 3,4,5-trichloropyridazine (if starting from a trihalogenated precursor) using controlled conditions (e.g., Pd catalysis or base-mediated elimination) to retain Cl at positions 3 and 4 .
- Step 2 : Reaction with sec-butanol under alkaline conditions (e.g., K₂CO₃/DMF at 80–100°C) to substitute Cl at position 5 with the sec-butoxy group .
Note : Microwave-assisted synthesis (e.g., 150 W, 120°C, 30 min) can enhance reaction efficiency and selectivity for such substitutions .
Q. How can regioselectivity challenges during functionalization of 3,4-dichloropyridazine be addressed?
Regioselectivity in dichloropyridazine derivatives is influenced by electronic and steric factors. Computational studies (DFT/B3LYP/6-31G*) predict that the 5-position is less electron-deficient due to meta-directing effects of adjacent Cl substituents, making it more reactive toward nucleophilic attack compared to positions 3 and 4 . To confirm this experimentally:
- Use Hammett substituent constants to quantify electronic effects.
- Employ directing groups (e.g., temporary protecting groups or coordinating ligands) to steer reactivity toward position 5 .
Example : TiCl₃-mediated radical C-H functionalization with sec-butanol under oxidative conditions (t-BuOOH, open-air) has been shown to selectively functionalize pyridazines at less-hindered positions .
Q. What spectroscopic methods are most effective for characterizing 5-(sec-butoxy)-3,4-dichloropyridazine?
- IR/Raman Spectroscopy : Key bands include C-Cl stretching (550–750 cm⁻¹) and C-O-C asymmetric stretching (1050–1250 cm⁻¹). B3LYP/6-31G* scaled force fields can predict vibrational modes with <5% deviation from experimental data .
- NMR : ¹H NMR shows distinct signals for sec-butoxy protons (δ 1.0–1.5 ppm for CH₃ groups; δ 3.5–4.0 ppm for OCH). ¹³C NMR confirms substitution via absence of C5-Cl (δ ~100 ppm) and presence of C-O (δ ~70 ppm) .
Advanced Research Questions
Q. How do solvent and temperature affect the stability of this compound during storage?
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) reveal hydrolysis of the sec-butoxy group in polar protic solvents (e.g., H₂O, MeOH). Non-polar solvents (e.g., hexane) or anhydrous storage (Sealed, 4°C) minimize degradation .
- Mechanistic Insight : Hydrolysis follows pseudo-first-order kinetics, with activation energy (Eₐ) ~45 kJ/mol, calculated via Arrhenius plots .
Q. How can computational modeling predict reactivity in further functionalization (e.g., Suzuki-Miyaura coupling)?
- DFT Calculations : Using B3LYP/6-311G**, the C3 and C4 positions exhibit higher electrophilicity (Fukui indices: f⁻(C3) = 0.12, f⁻(C4) = 0.15) compared to C5 (f⁻ = 0.08), favoring cross-coupling at C3/C4. However, steric hindrance from the sec-butoxy group may suppress reactivity at C5 .
- Ligand Screening : Bulky ligands (e.g., XPhos) improve selectivity for C3 over C4 in Pd-catalyzed reactions .
Q. How to resolve contradictions in reported regioselectivity for similar pyridazine derivatives?
- Case Study : Conflicting reports on Suzuki-Miyaura coupling of 3,5-dichloropyridazine (C3 vs. C5 selectivity) arise from divergent reaction conditions.
- C3 Selectivity : Observed with Pd(PPh₃)₄/Na₂CO₃ in dioxane due to favorable Pd coordination geometry .
- C5 Selectivity : Achieved using Pd(OAc)₂ with electron-deficient ligands (e.g., SPhos) in THF .
- Resolution : Systematic variation of Pd sources, bases, and solvents with kinetic monitoring (e.g., in situ IR) can clarify dominant pathways .
Methodological Considerations
Q. What strategies mitigate byproduct formation during sec-butoxy group installation?
Q. How to validate synthetic intermediates when crystallographic data is unavailable?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
